2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique structure combining adamantane, thiazole, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Adamantyl Derivative Preparation: Adamantane derivatives are often prepared via Friedel-Crafts alkylation reactions.
Coupling Reactions: The final step involves coupling the adamantyl-thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide moiety may produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Materials Science: The unique structure of this compound could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with active sites of enzymes, while the adamantyl group could enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-4-(2-{[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)-2,4-dioxobutanamide
- N-(2-ethyl-6-isopropylphenyl)-4-(4-methyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino}-1,3-thiazol-5-yl)-2,4-dioxobutanamide
Uniqueness
2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of the adamantyl group, which imparts rigidity and enhances hydrophobic interactions. This structural feature can lead to improved binding affinity and specificity in biological systems compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-4,13-15,18H,5-12H2,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKYQAIEUGWJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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